molecular formula C10H13NO B2616052 6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE CAS No. 72358-44-2

6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE

Cat. No.: B2616052
CAS No.: 72358-44-2
M. Wt: 163.22
InChI Key: KNBXYRFCLWTMLM-UHFFFAOYSA-N
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Description

6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE is a chemical compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-3,4-dihydro-2H-1-benzopyran with amine derivatives. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE is unique due to its specific amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-chromen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-4,9H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBXYRFCLWTMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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